Lipophilicity Differentiation: Predicted logP Advantage Over 6-Hydroxy and Des-Chloro Analogs
The target compound exhibits a predicted XlogP of approximately 1.7–3.0 (depending on the prediction algorithm employed), representing a significant increase in lipophilicity compared to the 6-hydroxy analog 2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde, which has a reported XlogP of 0.3 . This logP increase of approximately 1.4–2.7 log units is attributable to the replacement of the polar hydroxyl group with a hydrophobic chlorine atom at the pyridine 6-position. The des-chloro analog 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde (MW 204.27 g/mol) lacks this chlorine entirely, resulting in a lower molecular weight and predicted logP . For procurement decisions, this lipophilicity differential matters: if the intended downstream application requires blood-brain barrier penetration or membrane partitioning, the chloro-substituted compound offers a quantifiably distinct physicochemical starting point.
| Evidence Dimension | Predicted lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP ~1.7–3.0 (predicted; varies by algorithm) |
| Comparator Or Baseline | 2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde: XlogP 0.3; 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde: MW 204.27, no chlorine |
| Quantified Difference | ΔXlogP ≈ +1.4 to +2.7 log units vs. 6-hydroxy analog; ΔMW +34.44 g/mol vs. des-chloro analog |
| Conditions | Computationally predicted values (XlogP algorithm); no experimental logP data available for target compound |
Why This Matters
Higher lipophilicity predicts improved membrane permeability and potential CNS penetration, directly impacting selection when the intended downstream target profile requires partitioning into lipid-rich compartments.
